

# Application Notes and Protocols for Diallyl Isophthalate (DAIP) in Thermosetting Molding Compounds

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## Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

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## Introduction

**Diallyl isophthalate (DAIP)** is a high-performance thermosetting resin prized for its exceptional thermal stability, superior electrical insulation properties, and excellent dimensional stability, particularly in high-humidity and high-temperature environments.[1][2] These characteristics make DAIP-based molding compounds ideal for manufacturing robust and reliable components in the aerospace, automotive, and electrical industries.[1][3] This document provides detailed application notes and experimental protocols for working with DAIP in thermosetting molding compounds.

## Key Applications

DAIP-based molding compounds are primarily used in the production of:

- **Electrical and Electronic Components:** Including connectors, insulators, switches, and housings that demand long-term reliability under harsh conditions.[2][4]
- **Aerospace and Military Hardware:** Where components must withstand extreme temperatures and humidity.[1]
- **Automotive Parts:** Such as high-voltage insulators and distributor covers.[5]

- High-Performance Composites: As a matrix material, DAIP enhances the mechanical strength and thermal resistance of the final product.[\[2\]](#)

## Material Properties

DAIP resins offer a significant advantage over their ortho-isomer, diallyl phthalate (DAP), in terms of faster polymerization and higher heat resistance.[\[6\]](#) The meta-substitution in DAIP's structure reduces steric hindrance during polymerization, leading to more efficient crosslinking and improved thermal performance.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the typical mechanical, electrical, and thermal properties of **diallyl isophthalate** molding compounds, particularly those reinforced with glass fibers. The data is compiled from various sources and conforms to ASTM D5948 standards for thermosetting molding compounds.[\[7\]](#)

Table 1: Mechanical Properties of Glass-Filled **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Value Range	Units
Tensile Strength, Ultimate	ASTM D638	41.0 - 69.0	MPa
Flexural Strength	ASTM D790	103	MPa
Compressive Strength	ASTM D695	186	MPa
Izod Impact, Notched	ASTM D256	2.40	J/cm

Note: Data primarily sourced from a representative long glass fiber filled DAIP compound datasheet.[\[8\]](#)

Table 2: Electrical Properties of Glass-Filled **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Value Range	Units
Dielectric Strength	ASTM D149	16.0	kV/mm
Dielectric Constant (1 MHz)	ASTM D150	3.9	-
Dissipation Factor (1 MHz)	ASTM D150	0.013 - 0.023	-
Arc Resistance	ASTM D495	115 - 145	seconds
Volume Resistivity	ASTM D257	$\geq 1.00\text{e}+17$	ohm-cm
Surface Resistance	ASTM D257	$\geq 1.00\text{e}+17$	ohm

Note: Data compiled from various DAIP compound datasheets and ASTM D5948 specifications.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: Thermal Properties of Glass-Filled **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Value Range	Units
Deflection Temperature at 1.8 MPa (264 psi)	ASTM D648	260	°C
Continuous Heat Resistance	-	up to 220	°C
Coefficient of Linear Thermal Expansion (CTE)	ASTM E831	24.0 (@ 20.0 °C)	$\mu\text{m}/\text{m}\cdot^{\circ}\text{C}$
Flammability	UL 94	V-0 (@ 3.20 mm)	-

Note: Data primarily sourced from a representative long glass fiber filled DAIP compound datasheet.[\[3\]](#)[\[8\]](#)

## Experimental Protocols

## Formulation of a Glass-Filled DAIP Molding Compound

This protocol outlines the preparation of a typical glass-filled DAIP molding compound.

Materials and Equipment:

- **Diallyl isophthalate** (DAIP) prepolymer
- DAIP monomer
- Short glass fibers (e.g., 1/4 inch)
- Peroxide initiator (e.g., tert-Butyl peroxybenzoate)
- Mold release agent (e.g., calcium stearate)
- Pigment (optional)
- High-shear mixer (e.g., sigma blade mixer)
- Two-roll mill
- Ventilated oven

Procedure:

- **Pre-mixing:** In a high-shear mixer, dissolve the DAIP prepolymer in the DAIP monomer.
- **Addition of Solids:** Gradually add the glass fibers, calcium stearate, and pigment (if used) to the resin mixture. Continue mixing until a homogeneous paste is formed.
- **Initiator Incorporation:** Add the peroxide initiator to the mixture and mix thoroughly but briefly to ensure even dispersion without initiating premature curing.
- **Solvent Removal (if applicable):** If a solvent was used to reduce viscosity, remove it under vacuum.
- **Milling:** Transfer the compound to a two-roll mill to achieve a uniform consistency and to "B-stage" the material, advancing the cure slightly to improve handling and molding

characteristics. Mill at a temperature around 100°C.

- Granulation/Sheeting: The milled compound can be sheeted off and then granulated into a free-flowing powder or cut into preforms for molding.
- Storage: Store the molding compound in a cool, dry place to prevent premature curing.

## Compression Molding Protocol

Compression molding is a common technique for processing DAIP compounds.[\[11\]](#)

Equipment:

- Hydraulic compression press with heated platens
- Mold designed for the desired part geometry
- Pre-heating oven (optional)

Procedure:

- Mold Preparation: Clean the mold and apply a suitable mold release agent.
- Pre-heating: Heat the mold to the desired molding temperature, typically in the range of 150-180°C.[\[12\]](#)
- Charge Preparation: Weigh the required amount of DAIP molding compound. The material can be in powder form or as a preform. Pre-heating the charge can reduce the molding cycle time.[\[13\]](#)
- Loading the Mold: Place the charge into the heated mold cavity.
- Molding Cycle:
  - Close the press and apply an initial low pressure to allow the material to flow and fill the mold cavity.
  - Increase the pressure to the final molding pressure, typically between 500 and 8,000 psi.[\[10\]](#)

- Maintain the temperature and pressure for the specified cure time. Cure times can range from 1 to 10 minutes, depending on the part thickness and material formulation.[14]
- Demolding: After the curing cycle is complete, open the press and eject the molded part.
- Post-Curing (Optional): For some applications requiring optimal properties, a post-curing step in an oven may be beneficial.[13]

## Transfer Molding Protocol

Transfer molding is an alternative method that can be advantageous for more complex part geometries or for insert molding.[15]

Equipment:

- Transfer molding press with a transfer pot and plunger
- Mold with runners and gates
- Pre-heating equipment

Procedure:

- Mold Preparation: Clean the mold and apply a mold release agent.
- Mold and Pot Heating: Heat the mold and the transfer pot to the recommended temperature, typically between 165-182°C for phenolic compounds, which can be a starting point for DAIP. [16]
- Charge Preparation and Loading: Place a pre-measured and often pre-heated charge of the DAIP molding compound into the transfer pot.
- Molding Cycle:
  - Close the mold.
  - The plunger forces the heated material from the pot through runners and gates into the closed mold cavity.

- Maintain pressure until the material in the cavity is fully cured. Transfer pressure is typically in the range of 800-1,000 psi.[\[16\]](#)
- Demolding: Open the press and eject the part, which will include the cull and runner system that needs to be removed.

## Material Characterization Protocols

DSC is used to determine the curing characteristics and the degree of cure of the DAIP molding compound.[\[17\]](#)[\[18\]](#)

Procedure:

- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the uncured or cured DAIP compound into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Scan:
  - For uncured material, heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the curing exotherm (e.g., 250°C) to measure the total heat of reaction ( $\Delta H_{\text{total}}$ ).[\[19\]](#)
  - For a molded part, perform a similar scan to measure the residual heat of reaction ( $\Delta H_{\text{residual}}$ ).
- Data Analysis: The degree of cure can be calculated as:  $\% \text{ Cure} = [(\Delta H_{\text{total}} - \Delta H_{\text{residual}}) / \Delta H_{\text{total}}] * 100$

TGA is used to evaluate the thermal stability and decomposition temperature of the cured DAIP compound.[\[5\]](#)

Procedure:

- Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the cured DAIP material into a TGA pan.

- Instrument Setup: Place the sample pan in the TGA furnace.
- Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).
- Data Analysis: Record the sample weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

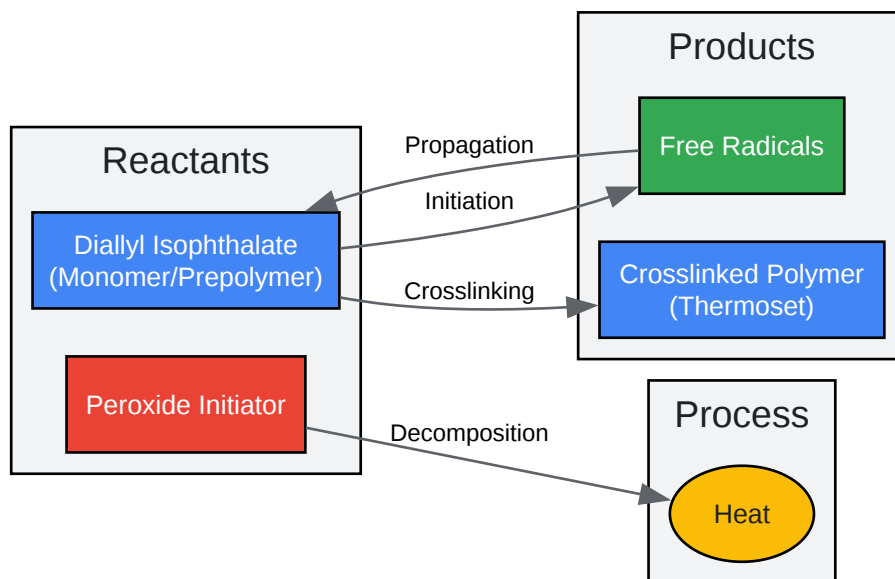
#### Procedure:

- Specimen Preparation: Mold or machine dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.
- Conditioning: Condition the specimens at  $23 \pm 2^\circ\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 40 hours before testing.
- Testing:
  - Mount the specimen in the grips of a universal testing machine.
  - Apply a tensile load at a constant crosshead speed until the specimen fractures.
  - Record the load and elongation data.
- Calculation: Calculate the tensile strength, modulus of elasticity, and elongation at break from the recorded data.

## Visualizations



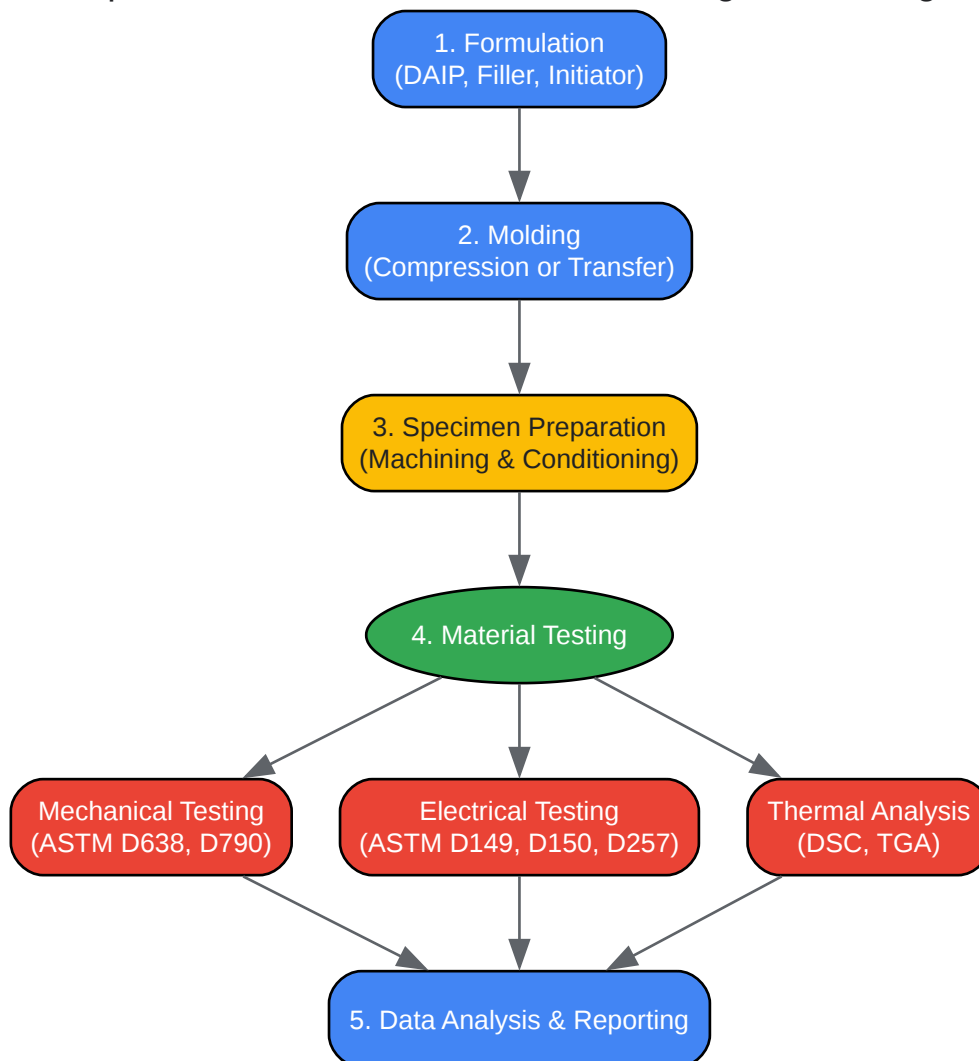
## Curing Mechanism of Diallyl Isophthalate



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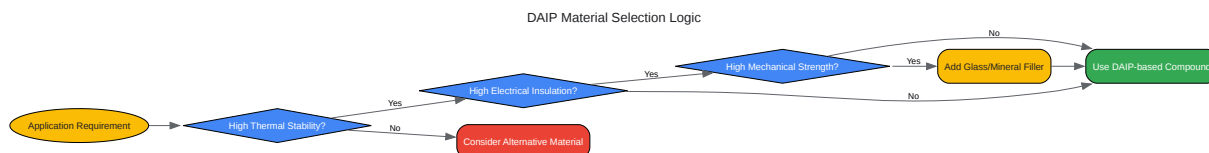
Caption: Curing of DAIP via free radical polymerization.

## Experimental Workflow for DAIP Molding and Testing



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Caption: Workflow for DAIP compound preparation and analysis.



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Caption: Decision tree for selecting DAIP compounds.

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- To cite this document: BenchChem. [Application Notes and Protocols for Diallyl Isophthalate (DAIP) in Thermosetting Molding Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087104#using-diallyl-isophthalate-in-thermosetting-molding-compounds]

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